molecular formula C14H16ClN7 B8087964 4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride

4,4'-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride

Cat. No.: B8087964
M. Wt: 317.78 g/mol
InChI Key: GICUKDNQFYVFHC-UHFFFAOYSA-N
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Description

4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride is a chemical compound with the molecular formula C14H16ClN7. It is known for its unique structure, which includes a triazene bridge connecting two benzimidamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride typically involves the reaction of 4,4’-diaminobenzamidine with triazene derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve a high degree of purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride involves its interaction with specific molecular targets. The triazene bridge and benzimidamide groups play a crucial role in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Triaz-1-ene-1,3-diyl)dibenzimidamide hydrochloride stands out due to its specific structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7.ClH/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICUKDNQFYVFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953423
Record name 4,4'-(Triaz-1-ene-1,3-diyl)di(benzene-1-carboximidamide)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31384-83-5
Record name Benzenecarboximidamide, 4-[3-[4-(aminoiminomethyl)phenyl]-1-triazen-1-yl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31384-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC357775
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(Triaz-1-ene-1,3-diyl)di(benzene-1-carboximidamide)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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